2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene
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Overview
Description
2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10ClFO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene typically involves the reaction of 2-chloro-4-fluoronitrobenzene with 2-methoxyethanol. The reaction is carried out under reflux conditions with a suitable catalyst to facilitate the substitution reaction. The nitro group is then reduced to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding quinones .
Scientific Research Applications
2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene: A closely related compound with similar chemical properties.
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative used in similar applications.
Uniqueness
2-Chloro-1-fluoro-4-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it valuable in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZLCXXPDPZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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